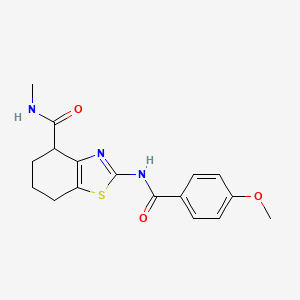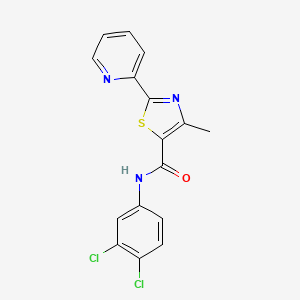
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is a useful research compound. Its molecular formula is C9H8ClNO2S2 and its molecular weight is 261.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetrically Substituted Bis(dithiolene) Nickel(III) Complexes
Compounds similar to 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane have been synthesized and characterized for their properties and structural diversity. Asymmetrically substituted bis(dithiolene) nickel(III) complexes exhibit near-infrared (NIR) absorption, which can be tuned by substituents on the dithiolene moieties. These compounds show potential applications in materials science, especially in the development of NIR absorbing materials. The structural diversity and redox potentials of these compounds are influenced by the nature of the substituents, making them interesting for electrochemical applications (Madhu & Das, 2008).
Nitrosubstituted Aryl-1,3-Dithiolanes as Flavoring Agents
Research has explored the synthesis of nitrosubstituted aryl-1,3-dithiolanes for potential use as flavoring agents, indicating the chemical's versatility beyond typical scientific applications. These compounds have been characterized for their scent profiles, suggesting their utility in food science and the flavor industry (Wang Ting-ting, 2010).
Synthesis of N-Substituted Indole-2-Thiols
The chemical reactivity of chloro-nitrophenyl thiadiazole derivatives towards forming N-substituted indole-2-thiols has been studied. These reactions have implications for synthesizing heterocyclic compounds with potential biological activities, highlighting the chemical's role in pharmaceutical research (Androsov & Neckers, 2007).
Electrochemical Properties of Nitrophenyl-Dithiolene Compounds
The electrochemical behavior of nitrophenyl-dithiolene compounds, including their reduction potentials and electronic effects, has been extensively studied. This research provides insights into the electronic properties of these compounds, suggesting applications in the design of electrochemical sensors and devices (Burgot et al., 2002).
Antimicrobial and Cytotoxic Studies
Disubstituted 4-Chloro-3-nitrophenylthiourea derivatives, closely related to the target compound, have been synthesized and tested for their antimicrobial and cytotoxic activities. These compounds have shown high to moderate activity against staphylococcal strains and various human hematological tumor cell lines, suggesting potential applications in the development of new antimicrobial and anticancer agents (Bielenica et al., 2018).
Propriétés
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-dithiolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S2/c10-7-2-1-6(5-8(7)11(12)13)9-14-3-4-15-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDROOCKDRXVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627929.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2627932.png)
![3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE](/img/structure/B2627934.png)


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)
![[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B2627941.png)


![N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2627946.png)
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2627948.png)

